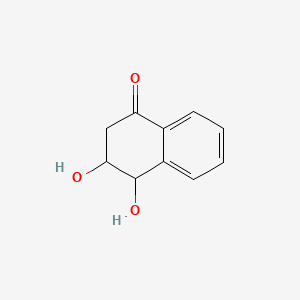
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one is a natural product found in Juglans sigillata with data available.
Mecanismo De Acción
Biochemical Pathways
The enzyme NahB (cis-dihydrodiol naphthalene dehydrogenase) , which is involved in the conversion of naphthalene to salicylate, binds to various substrates such as 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one . This enzyme is part of the metabolic pathway in the bacterial strain Pseudomonas sp. MC1
Actividad Biológica
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one, also known by its CAS number 1220891-22-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C10H10O3 with a molecular weight of 178.19 g/mol. It appears as a powder and is soluble in various organic solvents such as chloroform and DMSO. The compound's structure is characterized by two hydroxyl groups attached to a naphthalene ring, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1220891-22-4 |
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.19 g/mol |
| Appearance | Powder |
| Solubility | Chloroform, DMSO, Ethyl Acetate |
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of naphthalene compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that the dihydronaphthalen-1-one nucleus can influence antibacterial activity against various pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of hydroxyl groups enhances the compound's interaction with microbial cell membranes.
Cytotoxic Effects
In vitro studies have demonstrated cytotoxic activity against cancer cell lines. For instance, one study reported an IC50 value of approximately 10.46 μM/mL for certain naphthalene derivatives against HeLa cells . This suggests that this compound may possess potential as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it demonstrated significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for diabetes management . This property suggests potential applications in treating metabolic disorders.
Case Studies and Research Findings
Study on Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of various naphthalene derivatives. It was found that the introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly enhanced the antibacterial effects against tested strains . The study concluded that structural modifications could optimize the biological activity of these compounds.
Cytotoxicity Assessment
In another research endeavor focused on synthesizing new naphthalene derivatives, this compound was included in a screening process for cytotoxicity against cancer cell lines. Results indicated promising activity with further investigations needed to determine the mechanism of action .
Propiedades
IUPAC Name |
3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9-10,12-13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCQQUBFJURTDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2C1=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













